
4-(N,N-dimethylsulfamoyl)-N-((6-methylpyrimidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-dimethylsulfamoyl)-N-((6-methylpyrimidin-4-yl)methyl)benzamide, also known as DMSB, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
Insecticide Metabolism Studies
4-(Dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide: has been investigated for its metabolism in fungi, particularly Cunninghamella elegans ATCC36112 . This microbial model effectively degrades the organophosphorus pesticide diazinon . The metabolism involves cytochrome P450 enzymes, which play a crucial role in oxidation and hydrolysis. Diazinon is primarily transformed into two major metabolites: diethyl (2-isopropyl-6-methylpyrimidin-4-yl) phosphate (diazoxon) and 2-isopropyl-6-methyl-4-pyrimidinol (pyrimidinol) . Understanding this pathway contributes to toxicological insights and potential applications in pesticide remediation .
Histone Deacetylase (HDAC) Inhibition
Compounds with HDAC inhibitory activity have shown promise in cancer therapy. While not directly related to the insecticide application, the structural features of 4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide suggest potential HDAC inhibition. Further studies could explore its effects on cancer cells and epigenetic regulation .
Antimicrobial Properties
Novel derivatives of 4,6-diphenylpyrimidine analogs, including benzamide derivatives, have been evaluated for antimicrobial activity. Although not specifically tested for the compound , its structural similarity warrants investigation. Researchers could assess its antibacterial and antifungal effects .
Drug Design and Molecular Docking
Computational studies involving molecular docking have hinted at the compound’s potential anticancer activity. By targeting specific functional groups adjacent to the metal-binding benzamide, researchers can explore its interactions with relevant proteins. These insights may guide drug design efforts .
Toxicology and Environmental Impact
Considering the widespread use of diazinon (from which this compound is derived), understanding its toxicological effects is crucial. Researchers can investigate its impact on non-target species, oxidative damage, and potential health risks. Additionally, assessing its persistence in the environment and potential degradation pathways is essential for environmental safety .
Phosphorothioate Derivatives in Agrochemicals
While not directly studied for this compound, the presence of a phosphorothioate group suggests potential applications in agrochemicals. Researchers could explore its insecticidal or acaricidal properties, especially considering its structural resemblance to diazinon .
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-11-8-13(18-10-17-11)9-16-15(20)12-4-6-14(7-5-12)23(21,22)19(2)3/h4-8,10H,9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFJLVGIBHLJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

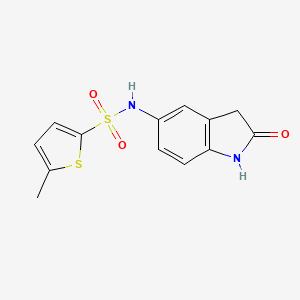

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2636658.png)


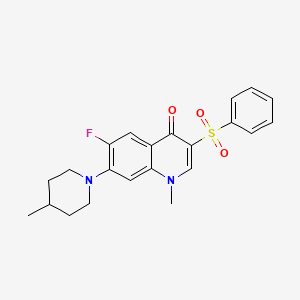
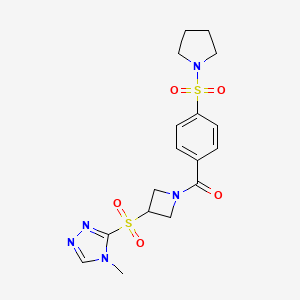
![2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2636667.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2636671.png)
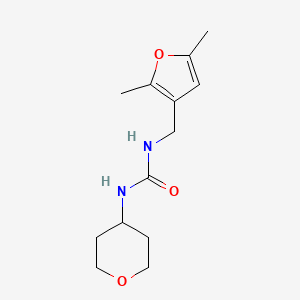
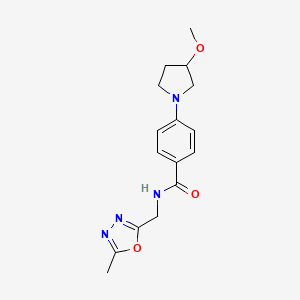
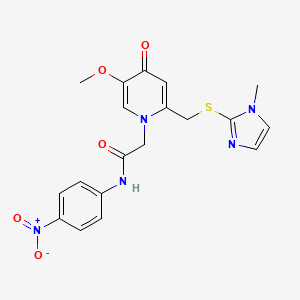
![6-cyclopropyl-2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2636678.png)